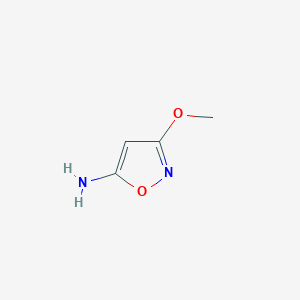

3-Methoxyisoxazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

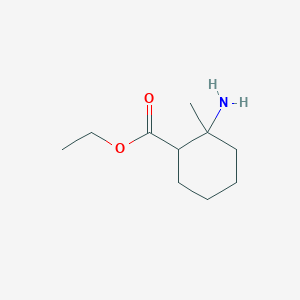

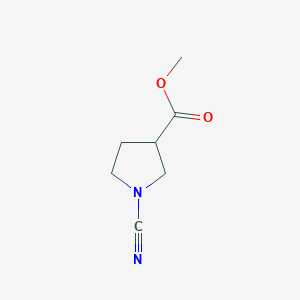

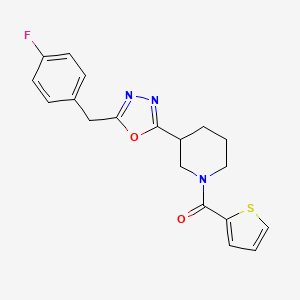

3-Methoxyisoxazol-5-amine is a chemical compound that contains 14 bonds in total, including 8 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Isoxazole .

Synthesis Analysis

Isoxazoles, including 3-Methoxyisoxazol-5-amine, can be synthesized through various pathways. The most researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Another method involves the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali .Molecular Structure Analysis

The molecular structure of 3-Methoxyisoxazol-5-amine includes a five-membered heterocyclic moiety, which is commonly found in many commercially available drugs . It contains a primary amine group and an ether group, both of which are aromatic .Chemical Reactions Analysis

The synthesis of isoxazole derivatives, including 3-Methoxyisoxazol-5-amine, often involves (3 + 2) cycloaddition reactions. These reactions typically employ Cu (I) or Ru (II) as catalysts . Another reaction involves the interaction of 3-amino-5-methylisoxazole with α-chloroacetyl chloride .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

A study by Girardin et al. (2009) describes a novel procedure for synthesizing 3-amino-5-substituted-isoxazoles, showcasing the versatility of 3-Methoxyisoxazol-5-amine in constructing heterocyclic frameworks. This methodology involves the addition-elimination of amines on 3-bromoisoxazolines, followed by an oxidation protocol to yield 3-aminoisoxazoles with high efficiency (Girardin et al., 2009).

Anticancer Research

Research by Yakantham et al. (2019) has led to the design and synthesis of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives. These compounds, synthesized from precursors like 3-Methoxyisoxazol-5-amine, demonstrated good to moderate anticancer activity against various human cancer cell lines, highlighting the compound's potential in drug discovery efforts aimed at cancer treatment (Yakantham et al., 2019).

Environmental Science and Pollution Study

A unique application of 3-Methoxyisoxazol-5-amine derivatives is seen in the study of environmental pollutants. Nödler et al. (2012) investigated the transformation products of sulfamethoxazole (SMX) under denitrifying conditions, identifying derivatives such as 4-nitro-N-(5-methylisoxazol-3-yl)-benzenesulfonamide. This research provides insight into how compounds related to 3-Methoxyisoxazol-5-amine can undergo transformations in environmental settings, offering potential pathways for pollutant degradation (Nödler et al., 2012).

Chemical Synthesis and Characterization

In the realm of chemical synthesis, Chen Xue-xi (2013) focused on the synthesis and characterization of 3-Amino-5-methoxyisoxazole, providing a detailed analysis of the synthesis process and conditions. This study not only sheds light on the chemical properties of the compound but also explores its potential applications in further synthetic endeavors, emphasizing the role of 3-Methoxyisoxazol-5-amine as a valuable building block in organic chemistry (Chen Xue-xi, 2013).

Zukünftige Richtungen

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. It is always imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .

Eigenschaften

IUPAC Name |

3-methoxy-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-7-4-2-3(5)8-6-4/h2H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJHZHSGIGOPPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxyisoxazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide](/img/structure/B2650587.png)

![7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2650592.png)

![8-(4-fluorophenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2650594.png)

![5-bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B2650600.png)

![3-[(2-fluorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2650604.png)

![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2650605.png)